molecular formula C17H23N5 B2618207 6-(4-benzylpiperazin-1-yl)-N,N-dimethylpyridazin-3-amine CAS No. 2415526-90-6

6-(4-benzylpiperazin-1-yl)-N,N-dimethylpyridazin-3-amine

Katalognummer B2618207
CAS-Nummer: 2415526-90-6
Molekulargewicht: 297.406
InChI-Schlüssel: OKVADNOASNOHHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-benzylpiperazin-1-yl)-N,N-dimethylpyridazin-3-amine, commonly known as BDP, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. BDP is a small molecule that has been found to exhibit a range of pharmacological activities, including antipsychotic, anxiolytic, and antidepressant effects. In

Wirkmechanismus

The exact mechanism of action of BDP is not fully understood. However, it has been suggested that BDP may act as a dopamine D2 receptor antagonist, as well as a serotonin 5-HT1A receptor agonist. These actions may contribute to the antipsychotic, anxiolytic, and antidepressant effects of BDP.
Biochemical and Physiological Effects
BDP has been found to exhibit a range of biochemical and physiological effects. In animal studies, BDP has been shown to reduce locomotor activity, increase social interaction, and decrease anxiety-like behavior. BDP has also been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its pharmacological effects.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using BDP in lab experiments is its well-characterized pharmacological profile. BDP has been extensively studied and its pharmacological effects are well understood. However, one limitation of using BDP in lab experiments is its potential toxicity. BDP has been found to be toxic at high doses, which may limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on BDP. One area of interest is the development of more potent and selective BDP analogs. Another area of interest is the investigation of the potential use of BDP in the treatment of other neurological disorders, such as bipolar disorder and post-traumatic stress disorder. Finally, further research is needed to fully understand the mechanism of action of BDP and its potential therapeutic applications.

Synthesemethoden

BDP can be synthesized using a variety of methods, including the reaction of 3-amino-6-chloropyridazine with benzylpiperazine in the presence of sodium hydride, followed by the alkylation of the resulting intermediate with dimethyl sulfate. Alternatively, BDP can be synthesized using a one-pot reaction of 3-amino-6-chloropyridazine, benzylpiperazine, and dimethyl sulfate in the presence of potassium carbonate.

Wissenschaftliche Forschungsanwendungen

BDP has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of pharmacological activities, including antipsychotic, anxiolytic, and antidepressant effects. BDP has also been investigated for its potential use in the treatment of neurological disorders such as schizophrenia, anxiety, and depression.

Eigenschaften

IUPAC Name

6-(4-benzylpiperazin-1-yl)-N,N-dimethylpyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5/c1-20(2)16-8-9-17(19-18-16)22-12-10-21(11-13-22)14-15-6-4-3-5-7-15/h3-9H,10-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVADNOASNOHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-benzylpiperazin-1-yl)-N,N-dimethylpyridazin-3-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.